molecular formula C14H12N2O4S B2783007 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421583-76-7

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2783007
CAS No.: 1421583-76-7
M. Wt: 304.32
InChI Key: UBIWQIMZRZNOPS-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and biological research. This molecule features a benzodioxole group linked via a carboxamide bridge to a dihydropyranothiazole core, a structural motif often associated with diverse pharmacological activities. Compounds containing the benzodioxole group have been investigated for various biological activities , while the thiazole ring is a common feature in many bioactive molecules and pharmaceuticals . The specific fusion of these heterocyclic systems makes this compound a valuable scaffold for exploring new chemical entities. This substance is provided exclusively for research and development purposes in laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for human, veterinary, or diagnostic use. Researchers are responsible for ensuring safe handling and compliance with all applicable local, state, and federal regulations. The compound's specific mechanism of action, biological activity, and potential applications are areas of ongoing investigation and should be verified by the end-user. For comprehensive product data, including analytical certificates and detailed safety information, please contact our technical support team.

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-13(8-1-2-10-11(5-8)20-7-19-10)16-14-15-9-3-4-18-6-12(9)21-14/h1-2,5H,3-4,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIWQIMZRZNOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields intermediate compounds that can be further reacted with arylidenemalononitrile to produce the desired pyrano[4,3-d]thiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Table 2: Substituent and Property Comparison

Feature Target Compound Compound
Carboxamide Substituent Pyrano-thiazole Cyclohexyl-azetidine, methylthio-pyridinone
Halogenation None 7-Chloro
Crystallinity Not reported Patent-protected crystalline forms

Key Research Findings and Implications

  • Synthetic Efficiency: Multi-component reactions (as in ) are advantageous for constructing complex heterocycles like the target compound, offering high atom economy and reduced purification steps .
  • Bioactivity Hypotheses: While direct activity data is unavailable, the benzo[d][1,3]dioxole moiety is frequently associated with CNS activity, and the pyrano-thiazole core may confer antimicrobial properties. Further studies could explore these avenues.
  • Formulation Potential: The crystalline form optimization highlighted in underscores the importance of solid-state characterization for improving the target compound’s bioavailability .

Biological Activity

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a unique combination of a pyrano-thiazole ring and a benzo[d][1,3]dioxole moiety. Its molecular formula is C15H14N2O4SC_{15}H_{14}N_2O_4S with a molecular weight of approximately 342.35 g/mol. The structural complexity allows for diverse interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds derived from similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
Compound 2aHep3B8.07
Compound 5HCT1161.54

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanisms by which this compound exerts its biological effects are primarily linked to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Studies indicate that it can induce G2-M phase arrest in cancer cells, which is crucial for preventing tumor growth.
  • Mitochondrial Pathway Modulation : It may influence mitochondrial apoptosis pathways by affecting proteins such as Bax and Bcl-2, which are critical regulators of apoptosis.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other compounds featuring similar structural motifs:

Compound NameStructural FeaturesAnticancer Activity
Benzodioxole DerivativesContain benzo[d][1,3]dioxole moietyModerate to high activity
Thiazole DerivativesInclude thiazole ring systemVaried activity based on substitutions

The unique combination of both the pyrano-thiazole and benzo[d][1,3]dioxole structures in this compound may enhance its reactivity and biological activity compared to others.

Case Studies

Several studies have investigated the anticancer properties of related compounds:

  • Study on Benzodioxole Derivatives : A study evaluated various benzodioxole derivatives for their cytotoxic effects on HepG2 and HCT116 cell lines. The results demonstrated significant anticancer activity with IC50 values lower than standard drugs like doxorubicin .
  • Mechanistic Insights : Another study focused on the molecular docking and cell cycle analysis of similar compounds, revealing that they induce apoptosis through the mitochondrial pathway and significantly affect cell cycle progression .

Q & A

Q. How can isotopic labeling (e.g., 14C or 3H) enhance pharmacokinetic studies?

  • Tracing metabolism : Radiolabeled compounds enable quantification of metabolites in liver microsomes or plasma .
  • Biodistribution : Autoradiography in animal models identifies target organs (e.g., liver vs. kidney accumulation) .

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